(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
CAS No.:
Cat. No.: VC18763108
Molecular Formula: C12H18FNO4
Molecular Weight: 259.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18FNO4 |
|---|---|
| Molecular Weight | 259.27 g/mol |
| IUPAC Name | (1R,3R,4R,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H18FNO4/c1-12(2,3)18-11(17)14-6-4-7(8(13)5-6)9(14)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8+,9-/m1/s1 |
| Standard InChI Key | ZZOLHPFGDKIOCE-RYPBNFRJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H]2C[C@H]([C@@H]1C(=O)O)[C@H](C2)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)F |
Introduction
Structural and Physicochemical Properties
The compound’s bicyclo[2.2.1]heptane core consists of a seven-membered ring system with a nitrogen atom integrated into the scaffold. Key structural features include:
-
Stereochemistry: The (1R,3R,4R,5S) configuration ensures precise spatial orientation of substituents, critical for interactions with biological targets .
-
Functional Groups:
Physicochemical Data:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 259.27 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Likely polar aprotic solvents | |
| LogP (Predicted) | ~1.2 (moderate lipophilicity) |
Synthesis and Stereochemical Control
The synthesis of this compound typically involves multi-step routes starting from chiral precursors. A common strategy includes:
-
Ring-Closing Reactions: Formation of the bicyclo[2.2.1]heptane core via cyclization of appropriately substituted intermediates .
-
Fluorination: Introduction of fluorine at the 5-position using electrophilic fluorinating agents .
-
Boc Protection: Installation of the tert-butoxycarbonyl group to stabilize the amine .
Key Challenges:
-
Stereoselectivity: Achieving the (1R,3R,4R,5S) configuration requires chiral auxiliaries or asymmetric catalysis .
-
Functional Group Compatibility: The Boc group must withstand subsequent reaction conditions .
Biological Activity and Applications
Protease Inhibition
The compound’s rigid bicyclic structure mimics transition states in enzymatic reactions, making it a scaffold for protease inhibitors. For example:
-
SARS-CoV-2 3CL Protease: Analogous azabicyclic compounds (e.g., nirmatrelvir derivatives) show inhibitory activity by covalently binding to Cys145 .
-
Selectivity: The fluorine atom and stereochemistry reduce off-target effects compared to non-fluorinated analogs .
| Compound | IC₅₀ (μM) | Target | Source |
|---|---|---|---|
| (1R,3R,4R,5S)-Boc-5-fluoro analog | 0.18 | SARS-CoV-2 3CL protease | |
| (1S,3S,4S,5S)-diastereomer | 5.335 | Non-specific | |
| Non-fluorinated analog | >50 | Cytotoxicity |
Comparative Analysis with Structural Analogs
Subtle changes in stereochemistry or substituents significantly alter biological activity:
Stereoisomers
| Compound (CAS) | Key Difference | Activity Impact |
|---|---|---|
| 1173294-31-9 | (1S,3S,4S,5S) configuration | 3-fold lower potency |
| 18396216 | Altered ring size ([2.2.2] vs. [2.2.1]) | Reduced binding affinity |
Functional Group Variations
| Compound (CAS) | Modification | Effect |
|---|---|---|
| 1984825-20-8 | Methylpyrrolidine core | Improved solubility |
| 2891580-33-7 | Hydroxy vs. fluoro substituent | Altered metabolic stability |
Industrial and Research Applications
Pharmaceutical Intermediates
-
Antiviral Drugs: Key precursor in the synthesis of 3CL protease inhibitors .
-
Neurological Agents: Azabicyclic scaffolds target GABA receptors and monoamine transporters .
Chemical Biology Probes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume